Ethyl 4-[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
The synthesis of Ethyl 4-[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of substituted aldehydes with ethyl acetoacetate and urea in the presence of ethanol and hydrochloric acid . The reaction mixture is heated to reflux for several hours to yield the desired product. Industrial production methods may involve similar steps but are optimized for larger scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Ethyl 4-[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace existing substituents.
Scientific Research Applications
Ethyl 4-[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperazine-1-carboxylate has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a neuroprotective and anti-neuroinflammatory agent. The compound’s ability to inhibit nitric oxide and tumor necrosis factor-α production makes it a candidate for treating neurodegenerative diseases.
Materials Science: Its unique chemical structure allows for the exploration of its properties in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperazine-1-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways . The compound interacts with key molecular targets such as ATF4 and NF-kB proteins, leading to the suppression of inflammatory responses and promotion of cell survival. This mechanism is particularly relevant in the context of neuroprotection and anti-inflammatory effects.
Comparison with Similar Compounds
Ethyl 4-[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperazine-1-carboxylate can be compared with other pyrimidine derivatives such as:
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate : This compound shares a similar pyrimidine core but differs in its substituents, leading to variations in its chemical reactivity and biological activity.
- 4-Hydroxy-2-quinolones : These compounds also exhibit significant biological activities and are used in drug research and development. their chemical structure and mechanism of action differ from those of the pyrimidine derivatives.
Properties
Molecular Formula |
C12H18N4O6S |
---|---|
Molecular Weight |
346.36 g/mol |
IUPAC Name |
ethyl 4-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C12H18N4O6S/c1-3-22-12(19)15-4-6-16(7-5-15)23(20,21)9-8(2)13-11(18)14-10(9)17/h3-7H2,1-2H3,(H2,13,14,17,18) |
InChI Key |
BMWHJUGNDUNWFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(NC(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.